molecular formula C20H23NO4 B1662487 Naltrexone CAS No. 16590-41-3

Naltrexone

Cat. No. B1662487
CAS RN: 16590-41-3
M. Wt: 341.4 g/mol
InChI Key: DQCKKXVULJGBQN-XFWGSAIBSA-N
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Description

Naltrexone is a medication primarily used to manage alcohol use disorder and opioid use disorder by reducing cravings and feelings of euphoria associated with substance use disorder . It is also used to help narcotic dependents who have stopped taking narcotics to stay drug-free . It is not a cure for addiction but is used as part of an overall program that may include counseling, attending support group meetings, and other treatments recommended by your doctor .


Synthesis Analysis

Naltrexone analogues were prepared from commercially available naltrexone hydrochloride, modified in three positions: the C3-phenol; the 14β-hydroxyl group; and the C6-keto group .


Molecular Structure Analysis

Naltrexone is a cyclopropyl derivative of oxymorphone similar in structure to naloxone and nalorphine . It has a molecular formula of C20H23NO4 and a molecular weight of 341.41 .


Chemical Reactions Analysis

Naltrexone is a pure opiate receptor antagonist and works by primarily binding at the mu opioid receptors .

Scientific Research Applications

Naltrexone's Role in Alcohol Dependence Management

Naltrexone has been identified as a nonaversive pharmacological treatment for alcohol dependence. It operates by reducing alcohol cravings and is useful in conjunction with comprehensive alcohol treatment programs. This is particularly significant because it suggests a non-toxic, effective means of support for alcohol-dependent patients, potentially improving their chances of recovery and reducing relapse rates (Ciraulo et al., 1997).

Use in Autism Spectrum Disorders

Studies have explored the use of naltrexone in treating autism, particularly in young children. It appears to show promise in improving behavior and social communication. This was observed in a study where children with autism showed improvements in behavioral measures and social communication when treated with naltrexone (Kolmen et al., 1995).

Impact on Functional Network Abnormalities

Research has demonstrated that naltrexone can normalize the heightened local efficiency of neural networks in alcohol-dependent individuals. This suggests a possible mechanism for naltrexone’s clinical effects, potentially through the amelioration of disrupted network topology (Morris et al., 2017).

Exploring the Opioid System

Naltrexone’s interaction with the opioid system has been a subject of study, particularly in relation to alcohol dependence. By acting as a nonselective opioid receptor antagonist, it helps reduce alcohol intake. This action is crucial in understanding the biochemical pathways involved in addiction and dependency (Ochoa Mangado, 1998).

Application in Pathological Gambling

The efficacy of naltrexone in treating pathological gambling has been assessed, with findings suggesting that naltrexone can reduce symptoms of pathological gambling. This adds a new dimension to the potential applications of naltrexone, indicating its broader utility in addressing various compulsive behaviors (Kim et al., 2001).

Cancer Research

Interestingly, naltrexone has been shown to modulate tumor response in mice with neuroblastoma, with dosage playing a crucial role in its effects. This indicates a potential new avenue for exploring the role of opioid antagonists in cancer research (Zagon & McLaughlin, 1983).

properties

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKKXVULJGBQN-XFWGSAIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046313
Record name Naltrexone
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Molecular Weight

341.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Naltrexone
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Solubility

Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L
Record name Naltrexone
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Mechanism of Action

Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors.
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Impurities

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page.
Record name Naltrexone
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Product Name

Naltrexone

Color/Form

Crystals from acetone

CAS RN

16590-41-3
Record name Naltrexone
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Record name Naltrexone [USAN:INN:BAN]
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Melting Point

168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt)
Record name Naltrexone
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Record name Naltrexone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1 kg batch of naltrexone microspheres were prepared as follows. Polymer solution was formed by dissolving 75:25 DL PLGA (poly(lactide)-co-glycolide) in ethyl acetate (EtAc) to form a solution of 16.7% polymer and 83.3% EtAc. A naltrexone solution was formed by dissolving naltrexone base in benzyl alcohol (BA) to form a solution of 30% naltrexone base anhydrous and 70% BA. The polymer solution and the naltrexone solution were mixed together to form a drug/polymer solution that was the “organic” or “oil” phase of the emulsion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
110,000
Citations
D Sudakin - Journal of Medical Toxicology, 2016 - Springer
… of naltrexone, the current evidence supporting the use of extended-release naltrexone, and … The purpose of this article is to review the pharmacology of naltrexone, to define the …
Number of citations: 83 link.springer.com
K Toljan, B Vrooman - Medical Sciences, 2018 - mdpi.com
… Naltrexone is classically … of naltrexone in doses ranging from 1.5 mg to 3 mg as an adjunct therapy for acquired immune deficiency syndrome (AIDS) in the 1980s, low-dose naltrexone (…
Number of citations: 129 www.mdpi.com
JH Krystal, JA Cramer, WF Krol, GF Kirk… - … England Journal of …, 2001 - Mass Medical Soc
… use of naltrexone for the … naltrexone group were treated with naltrexone (ReVia, Dupont Pharma) for 12 months; patients in the short-term naltrexone group were treated with naltrexone …
Number of citations: 736 www.nejm.org
JD Sinclair - Alcohol and Alcoholism, 2001 - academic.oup.com
… naltrexone with the coping therapy, none of them found any significant benefit of naltrexone … These results are consistent with our pre-clinical studies in which naltrexone, naloxone, and …
Number of citations: 254 academic.oup.com
JR Volpicelli, AI Alterman, M Hayashida… - Archives of general …, 1992 - jamanetwork.com
… The primary effect of naltrexone was seen in patients who drank any alcohol while attending … ) of 16 naltrexone-treated patients exposed to alcohol met relapse criteria. Naltrexone was …
Number of citations: 370 jamanetwork.com
K Verebey, J Volavka, SJ Mule… - Clinical Pharmacology …, 1976 - Wiley Online Library
… of naltrexone and f3-naltrexol measured 24 hr after the daily doses of naltrexone throughout … and that there was no accumulation of naltrexone and beta naltrexol in the plasma after …
Number of citations: 369 ascpt.onlinelibrary.wiley.com
CP O'Brien, LA Volpicelli, JR Volpicelli - Alcohol, 1996 - Elsevier
… naltrexone, we conclude that naltrexone is a safe and useful adjunct in the rehabilitation of alcohol-dependent patients. Although administration of naltrexone … the use of naltrexone as a …
Number of citations: 236 www.sciencedirect.com
HR Kranzler, J Van Kirk - Alcoholism: Clinical and …, 2001 - Wiley Online Library
… and Drug Administration of naltrexone to treat alcohol dependence. … Methods: All published placebo-controlled trials of naltrexone or … Conclusions: Both naltrexone and acamprosate are …
Number of citations: 517 onlinelibrary.wiley.com
JR Volpicelli, NT Watson, AC King, CE Sherman… - American Journal of …, 1995 - Citeseer
… naltrexone or placebo were compared. Method: In a previously reported double-blind clinical trial of 50 mg/day of naltrexone or … The naltrexone-treated subjects also drank less alcohol …
Number of citations: 446 citeseerx.ist.psu.edu
B Carmen, M Angeles, M Ana, AJ María - Addiction, 2004 - Wiley Online Library
… options currently available are naltrexone and acamprosate. Naltrexone is a pure opioid antagonist, … Although its mechanism of action is not known fully, naltrexone exerts a competitive …
Number of citations: 664 onlinelibrary.wiley.com

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